N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-4-26-16-7-12(8-17(27-5-2)18(16)28-6-3)19(25)24-20(29)23-15-10-13(21)9-14(22)11-15/h7-11H,4-6H2,1-3H3,(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMKGDHJXZDYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361795 | |
| Record name | STK045239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6447-02-5 | |
| Record name | STK045239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4,5-triethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the carbamothioyl group. The mechanism of action may involve interactions with specific molecular targets such as proteins or enzymes, leading to changes in their activity.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction.
| Reaction Type | Description |
|---|---|
| Oxidation | Can form sulfoxides or sulfones. |
| Reduction | The carbamothioyl group can be reduced to an amine. |
| Substitution | Can undergo nucleophilic substitution reactions. |
Biology
This compound is being investigated for its potential as a biochemical probe. Its ability to bind to specific biological targets makes it useful for studying biochemical pathways and interactions.
Medicine
The compound has been explored for its therapeutic properties, particularly in drug development. Research indicates that it may have anticancer activities due to its ability to inhibit certain enzymes involved in tumor growth.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, indicating its potential as a lead compound for further drug development.
Case Study 2: Biochemical Probing
Research conducted by the National Cancer Institute utilized this compound as a biochemical probe to study its interaction with specific proteins involved in cell signaling pathways. The findings revealed that it could modulate protein activity, suggesting applications in targeted therapy.
Industrial Applications
In addition to its research applications, this compound is being explored in industrial settings for developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Chlorine at 3,5-positions (target) vs. 2,3-positions () alters molecular symmetry and steric interactions, which may impact binding specificity.
Thermal Stability: Tenovin-38’s higher melting point (190–192°C vs. 115–117°C for Tenovin-37) correlates with its methyl-substituted aromatic core, suggesting improved crystallinity . The target compound’s triethoxy groups may lower its melting point compared to Tenovin-36.
Halogen positioning (3,5-Cl vs. 4-Br in ) modulates electronic effects, with chlorine’s electronegativity favoring stronger dipole interactions.
Biological Activity
N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide (CAS Number: 6447-02-5) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 457.37 g/mol
- Density : 1.329 g/cm³
- Refractive Index : 1.615
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties, particularly against the Hepatitis B virus (HBV). It acts as a capsid assembly inhibitor, which disrupts the viral replication cycle .
- Anticancer Potential : Studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Case Studies
- Study on Antiviral Efficacy :
- Anticancer Activity :
Comparative Data Table
Q & A
Q. Methodological Answer :
- Synthesis : A common approach involves coupling 3,4,5-triethoxybenzoic acid with 3,5-dichlorophenylthiourea using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF). Post-reaction, the product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Purity Validation :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Confirm the absence of residual solvents (e.g., DMF) and unreacted starting materials by ¹H/¹³C NMR.
- Melting Point : Compare experimental values with literature data to assess crystallinity .
Basic: How can the solid-state conformation of this compound be characterized, and what structural insights are critical for activity?
Q. Methodological Answer :
- X-ray Crystallography : Single crystals grown via slow ethanol evaporation can resolve the spatial arrangement. Key parameters include:
- Dihedral Angles : Between the 3,4,5-triethoxybenzamide and 3,5-dichlorophenyl groups (e.g., ~58° in analogous benzamides ).
- Hydrogen Bonding : N–H⋯S or N–H⋯O interactions that stabilize the crystal lattice and influence solubility .
- FT-IR : Confirm the presence of carbamothioyl (–NH–C(=S)–) and amide (–CONH–) groups via peaks at ~3350 cm⁻¹ (N–H stretch) and 1670 cm⁻¹ (C=O) .
Advanced: How does the compound interact with biological targets (e.g., Hedgehog signaling pathways), and what assays are suitable for mechanistic studies?
Q. Methodological Answer :
- Target Identification :
- Functional Assays :
- Contradiction Note : Discrepancies in IC₅₀ values may arise from cell line variability (e.g., SANT-2 analogs show 10-fold differences between primary vs. cancer cells ).
Advanced: How can conflicting toxicity data (e.g., renal vs. hepatic effects) be resolved in preclinical studies?
Q. Methodological Answer :
- Toxicokinetic Profiling :
- CYP Induction : Assess hepatic CYP2E1/3A4 activity via microsomal assays. Acetone pretreatment (as in ) may exacerbate toxicity by enhancing bioactivation .
- Tissue Distribution : Use LC-MS/MS to quantify compound accumulation in kidneys/liver. Higher renal retention (e.g., due to OATP transporters) may explain nephrotoxicity .
- Mitigation Strategies :
- Prodrug Design : Mask the carbamothioyl group with acetylated promoieties to reduce renal uptake.
- Co-administration : Test N-acetylcysteine (NAC) to counteract oxidative stress in dose-ranging studies .
Advanced: What strategies improve the metabolic stability of this compound without compromising target affinity?
Q. Methodological Answer :
- Structural Optimization :
- In Vitro Stability Assays :
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Q. Methodological Answer :
- LC-MS/MS :
- Sample Preparation :
Advanced: How do structural modifications (e.g., halogen substitution) alter fungicidal efficacy, and what design principles apply?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
